molecular formula C23H26N2O5 B10997091 3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2-methoxybenzyl)propanamide

3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2-methoxybenzyl)propanamide

Cat. No.: B10997091
M. Wt: 410.5 g/mol
InChI Key: CYNQPTUFESAPPY-UHFFFAOYSA-N
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Description

3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2-methoxybenzyl)propanamide is a synthetic organic compound that belongs to the class of benzazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2-methoxybenzyl)propanamide typically involves multiple steps, including the formation of the benzazepine core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the benzazepine ring through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of methoxy groups and other functional groups through reactions such as methylation and amide formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including:

    Catalysis: Use of catalysts to improve reaction efficiency and yield.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2-methoxybenzyl)propanamide may undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups or other oxidized forms.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2-methoxybenzyl)propanamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders or cancer.

    Industry: Use as an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2-methoxybenzyl)propanamide would depend on its specific molecular targets and pathways. Potential mechanisms might include:

    Receptor Binding: Interaction with specific receptors in the body, leading to modulation of signaling pathways.

    Enzyme Inhibition: Inhibition of enzymes involved in critical biological processes.

    Pathway Modulation: Alteration of cellular pathways, such as those involved in cell growth or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzazepines: Other compounds in the benzazepine class, such as 7,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthalenamine.

    Methoxybenzyl Derivatives: Compounds with similar methoxybenzyl groups, such as 2-methoxybenzylamine.

Uniqueness

The uniqueness of 3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2-methoxybenzyl)propanamide lies in its specific combination of functional groups and structural features, which may confer unique biological activities and therapeutic potential.

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

3-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C23H26N2O5/c1-28-19-7-5-4-6-17(19)15-24-22(26)9-11-25-10-8-16-12-20(29-2)21(30-3)13-18(16)14-23(25)27/h4-8,10,12-13H,9,11,14-15H2,1-3H3,(H,24,26)

InChI Key

CYNQPTUFESAPPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCN2C=CC3=CC(=C(C=C3CC2=O)OC)OC

Origin of Product

United States

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